6-Hydroxy-5-methyl-2,3-dihydro-1H-inden-1-one
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Overview
Description
6-Hydroxy-5-methyl-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C10H10O2 It is a derivative of indanone, featuring a hydroxyl group and a methyl group on the indanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-5-methyl-2,3-dihydro-1H-inden-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-2-hydroxybenzaldehyde with acetone in the presence of a base, followed by cyclization to form the indanone structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-5-methyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 6-methyl-2,3-dihydro-1H-inden-1,6-dione.
Reduction: Formation of 6-hydroxy-5-methyl-2,3-dihydro-1H-inden-1-ol.
Properties
Molecular Formula |
C10H10O2 |
---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
6-hydroxy-5-methyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H10O2/c1-6-4-7-2-3-9(11)8(7)5-10(6)12/h4-5,12H,2-3H2,1H3 |
InChI Key |
CNALJATYIURCEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1O)C(=O)CC2 |
Origin of Product |
United States |
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